Lp-PLA2-IN-3 -

Lp-PLA2-IN-3

Catalog Number: EVT-2699366
CAS Number:
Molecular Formula: C20H13ClF3N3O3S
Molecular Weight: 467.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lipoprotein-associated phospholipase A2 is primarily produced by monocytes, macrophages, platelets, and mast cells. It is predominantly found in low-density lipoprotein particles but can also associate with high-density lipoproteins and very-low-density lipoproteins. As a member of the phospholipase A2 superfamily, Lp-PLA2 is classified as a calcium-independent enzyme that catalyzes the hydrolysis of phospholipids, particularly those containing oxidized fatty acids .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lp-PLA2-IN-3 involves various organic chemistry techniques. While specific synthetic routes for Lp-PLA2-IN-3 are not extensively detailed in the literature, inhibitors of similar compounds typically employ strategies such as:

  1. Chemical Synthesis: Utilizing established organic synthesis methods to create complex molecular structures.
  2. Purification Techniques: Employing chromatography methods (e.g., high-performance liquid chromatography) to isolate and purify the active compound from reaction mixtures.
  3. Characterization: Using spectroscopic techniques (NMR, mass spectrometry) to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure and Data

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Hydroxyl Groups: Potentially forming hydrogen bonds with amino acid residues in the enzyme's active site.
  • Aliphatic Chains: Enhancing lipophilicity for better membrane penetration.

The molecular weight and specific structural data would require empirical determination through techniques like X-ray crystallography or computational modeling.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving Lp-PLA2-IN-3 is its interaction with lipoprotein-associated phospholipase A2. The inhibitor binds to the enzyme's active site, preventing substrate access and subsequent hydrolysis of phospholipids. This can be represented as:

Lp PLA2+Lp PLA2 IN 3Inactive Lp PLA2 complex\text{Lp PLA2}+\text{Lp PLA2 IN 3}\rightarrow \text{Inactive Lp PLA2 complex}

This reaction effectively reduces the enzymatic activity associated with inflammatory pathways.

Mechanism of Action

Process and Data

The mechanism by which Lp-PLA2-IN-3 exerts its inhibitory effects involves several steps:

  1. Binding Affinity: The inhibitor binds competitively or non-competitively to lipoprotein-associated phospholipase A2.
  2. Conformational Change: This binding induces conformational changes in the enzyme that render it inactive.
  3. Reduced Substrate Hydrolysis: Consequently, there is a decrease in the hydrolysis of phosphatidylcholine and other relevant substrates that contribute to inflammatory processes.

Research indicates that inhibitors like Lp-PLA2-IN-3 may also influence lipid metabolism pathways, further providing therapeutic benefits in conditions like atherosclerosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties for Lp-PLA2-IN-3 are not readily available, compounds in this class generally exhibit:

  • Solubility: Often soluble in organic solvents; limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.
  • Melting Point: Typically determined through differential scanning calorimetry or thermogravimetric analysis.

These properties are essential for determining formulation strategies for potential pharmaceutical applications.

Applications

Scientific Uses

Lp-PLA2-IN-3 has significant potential applications in scientific research and medicine:

  1. Cardiovascular Research: As an inhibitor of lipoprotein-associated phospholipase A2, it can be used to study its role in cardiovascular diseases.
  2. Inflammation Studies: Investigating its effects on inflammatory pathways could provide insights into chronic inflammatory diseases.
  3. Drug Development: Serving as a lead compound for developing more potent inhibitors targeting related enzymes involved in lipid metabolism.
Introduction to Lipoprotein-Associated Phospholipase A2 and Its Role in Atherogenesis

Lipoprotein-Associated Phospholipase A2 as a Proinflammatory Mediator in Vascular Pathology

Lipoprotein-associated phospholipase A2 is a calcium-independent enzyme belonging to the phospholipase A2 superfamily, primarily secreted by macrophages, T-lymphocytes, and mast cells. It circulates in blood bound predominantly to low-density lipoprotein (≈80-85%), with lesser amounts associated with high-density lipoprotein and lipoprotein(a) [2] [4]. This enzyme hydrolyzes oxidized phospholipids in low-density lipoprotein particles, generating proinflammatory mediators—lysophosphatidylcholine and oxidized non-esterified fatty acids [2] [8]. These bioactive lipids initiate multiple pathogenic processes: (1) upregulation of endothelial adhesion molecules facilitating monocyte recruitment; (2) stimulation of cytokine production (tumor necrosis factor-α, interleukin-6); and (3) promotion of macrophage chemotaxis into the arterial intima [2] [4]. The Malmö Diet and Cancer Study established that elevated lipoprotein-associated phospholipase A2 activity (hazard ratio 1.33) and mass (hazard ratio 1.20) independently predicted incident peripheral arterial disease after adjusting for traditional risk factors [9].

Mechanistic Link Between Lipoprotein-Associated Phospholipase A2 Activity and Atherosclerotic Plaque Destabilization

Lipoprotein-associated phospholipase A2 is enriched within rupture-prone atherosclerotic plaques, particularly thin-cap fibroatheromas, where its concentration exceeds circulating levels by >100-fold [2] [4]. The enzyme's pathological role extends beyond plaque initiation to plaque vulnerability through three key mechanisms:

  • Necrotic Core Expansion: Lipoprotein-associated phospholipase A2-generated lysophosphatidylcholine induces apoptosis in macrophages and smooth muscle cells, increasing acellular lipid accumulation [2].
  • Fibrous Cap Attenuation: Lysophosphatidylcholine suppresses collagen synthesis in vascular smooth muscle cells while stimulating matrix metalloproteinase secretion, degrading extracellular matrix components that provide cap stability [4] [6].
  • Oxidative Stress Amplification: Oxidized non-esterified fatty acids increase reactive oxygen species production, creating a pro-oxidant milieu that further oxidizes low-density lipoprotein particles in a self-perpetuating cycle [8].Histopathological analyses reveal lipoprotein-associated phospholipase A2 colocalization with macrophages in necrotic cores of symptomatic lesions, with enzyme activity correlating with intraplaque hemorrhage and cap rupture [2] [4].

Rationale for Targeting Lipoprotein-Associated Phospholipase A2 in Cardiovascular Therapeutics

Lipoprotein-associated phospholipase A2 represents a vascular-specific target distinct from systemic inflammatory markers like C-reactive protein. Its expression is confined predominantly to atherosclerotic plaques, making it a more specific indicator of vascular inflammation [2] [6]. Genetic studies of PLA2G7 loss-of-function variants demonstrated ≈65% reduced lipoprotein-associated phospholipase A2 activity without consistent effects on coronary heart disease risk, suggesting possible compensatory mechanisms [5]. However, longitudinal studies consistently show lipoprotein-associated phospholipase A2 predicts cardiovascular events independently of traditional risk factors. The PLAC® Test for lipoprotein-associated phospholipase A2 mass/activity received United States Food and Drug Administration clearance for risk stratification, with established decision thresholds (≥225 nmol/min/mL activity; ≥200 ng/mL mass) [2] [6]. Pharmacological inhibition offers a strategy to test the "lipoprotein-associated phospholipase A2 hypothesis" in high-risk populations with residual inflammatory risk despite standard therapies.

Properties

Product Name

Lp-PLA2-IN-3

IUPAC Name

4-amino-N-[4-[4-chloro-3-(trifluoromethyl)phenoxy]-3-cyanophenyl]benzenesulfonamide

Molecular Formula

C20H13ClF3N3O3S

Molecular Weight

467.8 g/mol

InChI

InChI=1S/C20H13ClF3N3O3S/c21-18-7-4-15(10-17(18)20(22,23)24)30-19-8-3-14(9-12(19)11-25)27-31(28,29)16-5-1-13(26)2-6-16/h1-10,27H,26H2

InChI Key

GADGQEKPNKSGMT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)OC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N

Solubility

not available

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)OC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.